molecular formula C9H5BrINO B1504271 3-Bromo-6-iodoquinolin-4(1H)-one CAS No. 1032816-36-6

3-Bromo-6-iodoquinolin-4(1H)-one

Cat. No.: B1504271
CAS No.: 1032816-36-6
M. Wt: 349.95 g/mol
InChI Key: OUWMTGUUTDGEFE-UHFFFAOYSA-N
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Description

3-Bromo-6-iodoquinolin-4(1H)-one (CAS No. 1320361-71-4) is a halogenated quinolinone derivative with the molecular formula C₉H₅NOBrI and a molecular weight of 349.95 g/mol. The compound features a quinoline backbone substituted with bromine at position 3 and iodine at position 6, with a ketone group at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

CAS No.

1032816-36-6

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

3-bromo-6-iodo-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrINO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)

InChI Key

OUWMTGUUTDGEFE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)Br

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between 3-Bromo-6-iodoquinolin-4(1H)-one and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents and Key Features
This compound 1320361-71-4 C₉H₅NOBrI 349.95 Br (C3), I (C6), ketone (C4), unsaturated quinoline core
6-Bromo-2,3-dihydroquinolin-4(1H)-one 76228-06-3 C₉H₈BrNO 230.08 Br (C6), ketone (C4), saturated C2–C3 bond
5-Bromo-1H-indole-3-carbaldehyde 877-03-2 C₉H₆BrNO 224.06 Br (C5), aldehyde (C3), indole core
3-Bromo-2-phenylquinolin-4(1H)-one 6639-96-9 C₁₅H₁₀BrNO 300.15 Br (C3), phenyl (C2), ketone (C4), quinoline core

Key Observations :

  • Halogenation Patterns: The target compound uniquely combines bromine and iodine, whereas others feature single halogens (e.g., 6-Bromo-2,3-dihydroquinolin-4(1H)-one).
  • Ring Saturation: 6-Bromo-2,3-dihydroquinolin-4(1H)-one has a partially saturated quinoline ring, which reduces aromaticity and may alter reactivity compared to the fully unsaturated target compound .
  • Functional Groups: 5-Bromo-1H-indole-3-carbaldehyde replaces the quinoline core with an indole system and introduces an aldehyde group, broadening its applicability in Schiff base synthesis .

Physicochemical Properties

Available data on solubility, melting points, and stability are sparse for most compounds. For example:

  • 6-Bromo-2,3-dihydroquinolin-4(1H)-one: Higher solubility in chloroform and methanol compared to the target compound due to reduced planarity .
  • 3-Bromo-2-phenylquinolin-4(1H)-one: The phenyl group at C2 likely decreases solubility in aqueous media but enhances lipophilicity, a critical factor in drug design .

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